(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride
Description
This compound is a stereochemically defined pyrrolidine-based molecule with a hydrochloride salt formulation. Key structural features include:
- (2S,4R)-pyrrolidine backbone: This stereochemistry is critical for binding interactions, particularly in proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors .
- 2-Amino-3,3-dimethylbutanoyl group: A chiral acyl moiety that enhances metabolic stability and target affinity .
- 4-Hydroxy substitution: Contributes to hydrogen bonding and solubility .
- Benzyltriazole moiety: The 1H-1,2,3-triazol-1-yl group on the phenyl ring enables π-π stacking and polar interactions, distinguishing it from analogs with thiazole or pyridyl substituents .
- Hydrochloride salt: Improves crystallinity and bioavailability compared to free-base forms .
Physicochemical Properties (from ):
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₃₀ClN₄O₃S |
| Molecular weight | 430.56 g/mol |
| Storage conditions | 2–8°C, inert atmosphere |
| Hazard profile | H302 (acute toxicity), H315/H319 (skin/eye irritation) |
Properties
Molecular Formula |
C20H29ClN6O3 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(triazol-1-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H28N6O3.ClH/c1-20(2,3)17(21)19(29)25-12-15(27)10-16(25)18(28)22-11-13-4-6-14(7-5-13)26-9-8-23-24-26;/h4-9,15-17,27H,10-12,21H2,1-3H3,(H,22,28);1H/t15-,16+,17-;/m1./s1 |
InChI Key |
WNWTWLRIRXXKQF-UNLWNTODSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C=C2)N3C=CN=N3)O)N.Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C=C2)N3C=CN=N3)O)N.Cl |
Origin of Product |
United States |
Biological Activity
The compound (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride is a synthetic derivative with potential therapeutic applications. Its structural complexity includes a pyrrolidine core and various functional groups that may influence its biological activity.
- Molecular Formula : C₂₃H₃₂N₄O₃S
- Molecular Weight : 467 Da
- CAS Number : 1948273-02-6
- LogP : 0.85
- Polar Surface Area : 109 Ų
The biological activity of this compound is primarily attributed to its interaction with the von Hippel–Lindau (VHL) tumor suppressor protein. This protein plays a crucial role in the regulation of cellular responses to hypoxia and is involved in the ubiquitin-proteasome degradation pathway. The compound acts as an inhibitor of the VHL E3 ubiquitin ligase, which may lead to the stabilization of hypoxia-inducible factors (HIFs), promoting cellular adaptation to low oxygen conditions .
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential as a therapeutic agent in cancer treatment. Here are some notable findings:
- Inhibition of VHL Ligase Activity :
- Antitumor Effects :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent Comparison on the Benzyl Group
Table 2: Acyl Group Modifications
Preparation Methods
Synthesis of the Pyrrolidine Core
- The (2S,4R)-pyrrolidine-2-carboxamide core is usually prepared from commercially available or custom-synthesized chiral precursors.
- The stereochemistry is controlled through chiral pool synthesis or asymmetric catalysis.
- Hydroxylation at the 4-position is introduced via selective oxidation or by starting from a suitably functionalized chiral intermediate.
Peptide Coupling for Side Chain Attachment
- The (2S)-2-amino-3,3-dimethylbutanoyl group is coupled to the pyrrolidine nitrogen using peptide coupling reagents such as HATU, EDCI, or DCC in the presence of a base like DIPEA.
- Protection/deprotection strategies are employed to avoid side reactions, often involving Boc or Fmoc protecting groups for the amino functionalities.
- Reaction conditions typically involve mild temperatures (0–25°C) and anhydrous solvents like DMF or dichloromethane.
Introduction of the 4-(1H-1,2,3-triazol-1-yl)phenylmethyl Group
- This step employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the 1,2,3-triazole ring.
- The phenylmethyl azide or alkyne precursor is reacted with the complementary alkyne or azide attached to the pyrrolidine derivative.
- Typical catalysts include CuSO4 with sodium ascorbate as a reducing agent, performed in aqueous or mixed solvents at room temperature.
- This reaction is highly regioselective, yielding the 1,4-disubstituted triazole exclusively.
Formation of the Hydrochloride Salt
- The final compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrogen chloride in 1,4-dioxane.
- This step enhances compound stability and solubility, facilitating purification and handling.
- Reaction conditions reported include stirring at room temperature for several hours (e.g., 3 hours at 20°C).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Peptide coupling | HATU, DIPEA, DMF, 0–25°C | 85–95 | High coupling efficiency |
| CuAAC click reaction | CuSO4, sodium ascorbate, t-BuOH/H2O, rt | 90–98 | Regioselective triazole formation |
| Hydrochloride salt formation | HCl in 1,4-dioxane, 20°C, 3 h | >99 | Salt formation and purification |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms stereochemistry and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- X-ray Crystallography: Occasionally used to confirm absolute stereochemistry.
Comparative Data Table for Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Preparation Notes |
|---|---|---|---|---|
| (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride | C22H31ClN6O3 | ~475 | 1,2,3-Triazole linked phenyl group | Multi-step synthesis involving peptide coupling and CuAAC click chemistry |
| (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C22H31ClN4O3S | 467.03 | Thiazole substituted phenyl group | Similar peptide coupling, no triazole formation |
| (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride | C21H29ClN4O3S | 453.0 | Thiazole substituted phenyl group | Peptide coupling and heterocyclic substitution |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and stereoselective coupling. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the triazole-phenyl moiety. Key steps include:
- Step 1 : Activation of the pyrrolidine carboxyl group using tert-butyloxycarbonyl (Boc) protection .
- Step 2 : Coupling of the 4-(1H-1,2,3-triazol-1-yl)benzylamine group via EDC/HOBt-mediated amidation .
- Step 3 : Deprotection and salt formation (e.g., HCl) to yield the hydrochloride salt.
Purity Optimization :
- Use reverse-phase HPLC with C18 columns (≥98% purity) and mobile phases like acetonitrile/water (0.1% TFA) .
- Monitor stereochemical integrity via chiral chromatography (e.g., Chiralpak® columns) to resolve (2S,4R) vs. (2R,4S) diastereomers .
| Reaction Step | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Coupling | EDC/HOBt, DMF, RT | 85 | 95 |
| Deprotection | HCl/dioxane | 90 | 98 |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at -20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers to prevent hydrolysis of the triazole group or oxidation of the pyrrolidine hydroxyl .
- Handling : Use PPE (gloves, goggles) and conduct reactions in a fume hood. Avoid contact with strong acids/bases to prevent decomposition of the amide bond .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation products (e.g., triazole ring opening) .
Advanced Research Questions
Q. What methodologies are effective in resolving data contradictions arising from stereochemical impurities during synthesis?
Methodological Answer: Stereochemical impurities (e.g., epimerization at C2 or C4) can lead to conflicting bioactivity data. To address this:
- Analytical Resolution : Use 2D-NMR (NOESY, HSQC) to confirm spatial proximity of protons (e.g., hydroxy group orientation at C4) .
- Chromatographic Separation : Employ chiral stationary phases (e.g., Chiralcel® OD-H) with hexane/isopropanol gradients to isolate (2S,4R) from (2R,4S) isomers .
- Crystallography : Single-crystal X-ray diffraction can unambiguously confirm stereochemistry if high-quality crystals are obtained (e.g., via vapor diffusion with acetonitrile/water) .
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Methodological Answer: Common byproducts include dehalogenated triazole derivatives or racemized intermediates. Optimization strategies include:
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for coupling efficiency vs. side reactions (e.g., aryl chloride reduction) .
- Temperature Control : Maintain reactions at 40–60°C to balance reaction rate and epimerization risk .
- Additives : Use Cs₂CO₃ as a base to minimize racemization during amide coupling .
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Racemized amine | Basic conditions | Use milder bases (e.g., DIPEA) |
| Dehalogenated triazole | Pd-catalyzed coupling | Optimize catalyst loading (≤5 mol%) |
Q. What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- LC-MS/MS : Quantify degradation in simulated gastric fluid (0.1N HCl) and plasma (37°C, pH 7.4) over 24 hours .
- Circular Dichroism (CD) : Monitor conformational changes in the pyrrolidine ring under varying pH (4–9) to assess structural integrity .
- Isothermal Titration Calorimetry (ITC) : Study binding stability with target proteins (e.g., enzymes) to correlate degradation with activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
